2-(Acetyloxy)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenyl acetate
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Overview
Description
2-(Acetyloxy)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenyl acetate is a synthetic organic compound that belongs to the class of phenyl acetates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenyl acetate typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The phenolic hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Substitution Reactions: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products Formed
Hydrolysis: Phenol derivative.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenyl acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of the 1,3,4-oxadiazole ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)-4-(1,3,4-oxadiazol-2-YL)phenyl acetate: Lacks the methyl group on the oxadiazole ring.
2-(Acetyloxy)-4-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl acetate: Different position of the oxadiazole ring.
Uniqueness
The presence of the methyl group on the 1,3,4-oxadiazole ring in 2-(Acetyloxy)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenyl acetate may confer unique chemical properties, such as altered reactivity or binding affinity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H12N2O5 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
[2-acetyloxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C13H12N2O5/c1-7-14-15-13(18-7)10-4-5-11(19-8(2)16)12(6-10)20-9(3)17/h4-6H,1-3H3 |
InChI Key |
RRBYNJQVEFGJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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